3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-19-10-17(21(23,24)25)12-27-20(19)9-14-4-6-18(7-5-14)28-13-16-3-1-2-15(8-16)11-26/h1-8,10,12H,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOGBNPLOKCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of trichloromethyl-pyridine, which undergoes an exchange reaction between chlorine and fluorine atoms . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and maintain the stringent reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The presence of the trifluoromethyl group in 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile may enhance its potency against various cancer cell lines. For instance, similar compounds have demonstrated significant antiproliferative effects in pancreatic cancer models, suggesting a potential pathway for therapeutic development .
Herbicidal Properties
Compounds with similar structural motifs have been explored for their herbicidal properties, particularly those containing pyridine and trifluoromethyl groups. The unique electronic properties imparted by these substituents can enhance the herbicidal efficacy against various weed species, making them valuable in agricultural formulations .
Polymer Chemistry
The incorporation of this compound into polymer matrices can potentially enhance the thermal stability and mechanical properties of the resulting materials. Research into fluorinated compounds suggests that they can improve resistance to solvents and degradation, making them suitable for high-performance applications in coatings and composites .
Research Findings and Case Studies
| Application Area | Findings/Case Studies |
|---|---|
| Medicinal Chemistry | Anticancer activity observed in related compounds; potential mechanisms identified |
| Agricultural Science | Herbicidal efficacy demonstrated in studies with similar trifluoromethyl compounds |
| Material Science | Enhanced thermal stability and mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Haloxyfop Methyl Ester (CAS 69806-40-2)
Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate . Key Differences:
- Functional Groups: Haloxyfop contains a propanoate ester instead of a benzonitrile group.
- Application : A widely used herbicide targeting acetyl-CoA carboxylase in grasses .
- Physicochemical Properties :
- Molecular Weight: 382.73 g/mol (vs. ~457 g/mol for the target compound).
- LogP: Higher lipophilicity due to the ester group.
Comparison: The shared 3-chloro-5-(trifluoromethyl)pyridine moiety suggests similar synthetic pathways for the pyridinyl core.
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide (CAS 1022251-81-5)
Structure : Benzohydrazide analog of the target compound .
Key Differences :
- Functional Group : Replaces benzonitrile with a hydrazide group (-CONHNH₂).
- Reactivity : Hydrazide groups enable hydrogen bonding and chelation, unlike the inert nitrile.
- Molecular Weight : 443.83 g/mol (vs. ~457 g/mol for the target compound).
Comparison : The hydrazide group may enhance solubility in polar solvents but reduce metabolic stability due to susceptibility to hydrolysis. This highlights the trade-off between functional group choice and pharmacokinetic properties .
3-[5-[(6-Amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile (CAS 920035-77-4)
Structure: Pyrazolo-pyridine core with chlorophenoxy and benzonitrile groups . Key Differences:
- Core Heterocycle : Pyrazolo[3,4-b]pyridine vs. pyridine in the target compound.
- Substituents: Additional chloro and amino groups.
- Application: Potential kinase inhibitor (inferred from pyrazolo-pyridine motifs in drug discovery).
Comparison : The pyrazolo-pyridine core introduces nitrogen-rich aromaticity, which may enhance DNA intercalation or protein binding. The benzonitrile group is retained, suggesting similar synthetic strategies for cyanide introduction .
Methyl 2-[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}anilino)carbonyl]-6-oxohexahydro-4-pyridazinecarboxylate
Structure: Combines pyridinyloxy, anilino, and pyridazine groups . Key Differences:
- Heterocycles : Pyridazine vs. pyridine.
- Functional Groups : Carbamate and carbonyl groups instead of benzonitrile.
Comparison: The pyridazine ring may alter π-stacking interactions in biological targets.
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
Biological Activity
The compound 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. The presence of the trifluoromethyl and chlorinated pyridine moieties suggests that this compound may exhibit significant pharmacological properties. This article reviews its biological activity, relevant case studies, and research findings.
- Molecular Formula : C₁₇H₁₄ClF₃N₂O
- Molecular Weight : 424.73 g/mol
- CAS Number : 338402-22-5
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can increase the bioavailability of the compound.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various biological targets. For instance, studies have shown that the incorporation of trifluoromethyl moieties can significantly increase the inhibitory activity against enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs) .
1. Inhibition of BCAT Enzymes
A study on related compounds demonstrated that modifications at specific positions on the benzonitrile moiety could enhance inhibitory activity against BCAT1 and BCAT2 enzymes. The IC₅₀ values for selected compounds were found in the nanomolar range, indicating potent biological activity .
| Compound | IC₅₀ (nM) | Notes |
|---|---|---|
| Compound A | 50 | Ortho substitution improved potency |
| Compound B | 120 | Para substitution showed moderate activity |
2. Anticancer Activity
The trifluoromethyl group has been associated with increased anticancer properties. For example, a related compound demonstrated synergistic effects when used in combination with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .
3. Pharmacokinetic Profiles
Studies have shown that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability .
Toxicological Considerations
While the compound shows promise, it is essential to consider potential toxicity. Compounds with halogen substituents can exhibit phototoxicity or other adverse effects in biological systems . Therefore, thorough toxicological evaluations are necessary for any clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
